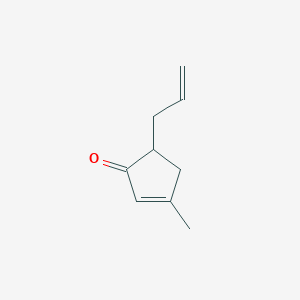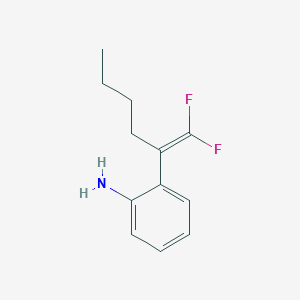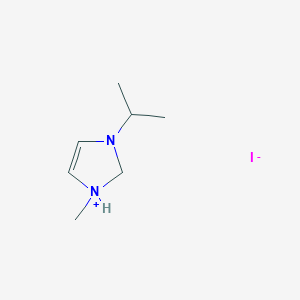
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by its unique structure, which includes a hexyl chain attached to a nitrogen atom that is further bonded to three ethyl groups. The dihydrogen phosphate anion is associated with this cationic structure, making it a versatile compound with various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate typically involves a quaternization reaction. This process starts with hexan-1-amine, which undergoes a reaction with triethylamine in the presence of a suitable alkylating agent, such as ethyl iodide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The quaternary ammonium group can participate in substitution reactions, where the ethyl groups can be replaced by other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds or other alkylating agents are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new quaternary ammonium salts with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane interactions and as a surfactant in biochemical assays.
Industry: The compound is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N,N,N-Triethylhexan-1-aminium dihydrogen phosphate involves its interaction with biological membranes and other molecular targets. The quaternary ammonium group allows it to integrate into lipid bilayers, altering membrane permeability and fluidity. This property makes it useful in disrupting microbial cell membranes, leading to its application as a disinfectant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trimethylhexan-1-aminium dihydrogen phosphate
- N,N,N-Triethylpentan-1-aminium dihydrogen phosphate
- N,N,N-Triethylheptan-1-aminium dihydrogen phosphate
Uniqueness
N,N,N-Triethylhexan-1-aminium dihydrogen phosphate is unique due to its specific alkyl chain length and the presence of three ethyl groups. This structure provides it with distinct physicochemical properties, such as solubility and surface activity, which differentiate it from other quaternary ammonium salts.
Eigenschaften
CAS-Nummer |
121951-51-7 |
|---|---|
Molekularformel |
C12H30NO4P |
Molekulargewicht |
283.34 g/mol |
IUPAC-Name |
dihydrogen phosphate;triethyl(hexyl)azanium |
InChI |
InChI=1S/C12H28N.H3O4P/c1-5-9-10-11-12-13(6-2,7-3)8-4;1-5(2,3)4/h5-12H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
ZTQVOWOEVMUTEP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


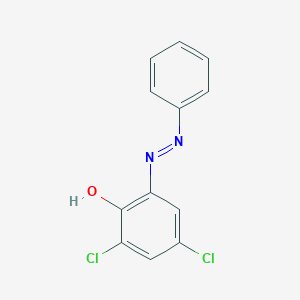


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
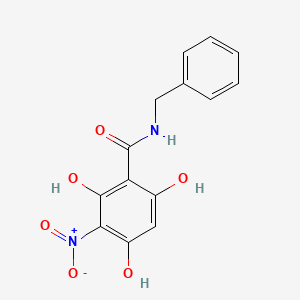
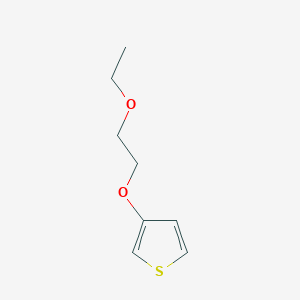
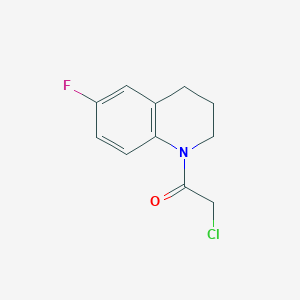
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
